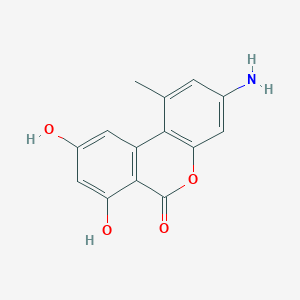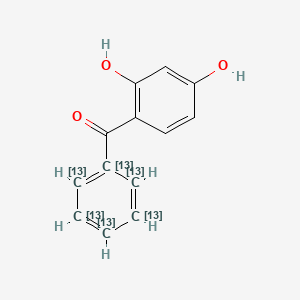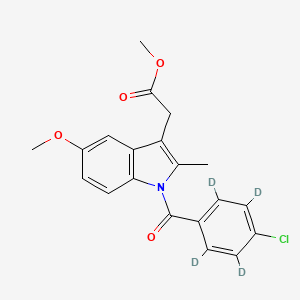
Nefopam-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nefopam-d4 (hydrochloride) is a deuterated form of nefopam hydrochloride, a centrally acting, non-opioid analgesic. It is primarily used for the treatment of moderate to severe pain, including post-surgical pain. The deuterated version, Nefopam-d4, is often used in scientific research to study the pharmacokinetics and metabolism of nefopam due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nefopam hydrochloride involves several steps, starting from the reaction of 1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine with hydrochloric acid to form the hydrochloride salt. The deuterated version, Nefopam-d4, is synthesized by incorporating deuterium atoms into the molecular structure, typically through the use of deuterated reagents and solvents during the synthesis process.
Industrial Production Methods
Industrial production of nefopam hydrochloride involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
Nefopam-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Nefopam can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert nefopam to its desmethylated form.
Substitution: Nefopam can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Nefopam N-oxide
Reduction: Desmethylnefopam
Substitution: Various substituted nefopam derivatives
Aplicaciones Científicas De Investigación
Nefopam-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nefopam in biological samples.
Biology: Studied for its effects on neurotransmitter reuptake and its potential neuroprotective properties.
Medicine: Investigated for its analgesic properties and potential use in multimodal pain management strategies.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Nefopam-d4 (hydrochloride) exerts its analgesic effects through multiple mechanisms:
Inhibition of Neurotransmitter Reuptake: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft and enhancing pain relief.
Modulation of Ion Channels: It blocks sodium and calcium channels, reducing neuronal excitability and pain transmission.
Antihyperalgesic Activity: It modulates glutamatergic transmission, reducing hyperalgesia and pain sensitivity.
Comparación Con Compuestos Similares
Nefopam-d4 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:
Nefopam Hydrochloride: The non-deuterated form, used clinically for pain management.
Diphenhydramine: An antihistamine with structural similarities but different pharmacological effects.
Orphenadrine: An antiparkinsonian drug with some structural similarities but different therapeutic uses.
Nefopam-d4 stands out due to its specific use in research and its ability to provide detailed insights into the metabolism and pharmacokinetics of nefopam.
Propiedades
Fórmula molecular |
C17H20ClNO |
|---|---|
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
3,3,4,4-tetradeuterio-5-methyl-1-phenyl-1,6-dihydro-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i11D2,12D2; |
Clave InChI |
CNNVSINJDJNHQK-ZYMFQSNRSA-N |
SMILES isomérico |
[2H]C1(C(OC(C2=CC=CC=C2CN1C)C3=CC=CC=C3)([2H])[2H])[2H].Cl |
SMILES canónico |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


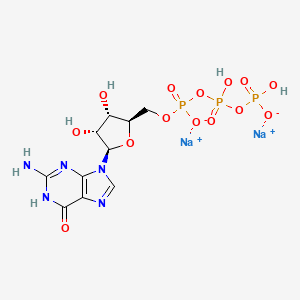


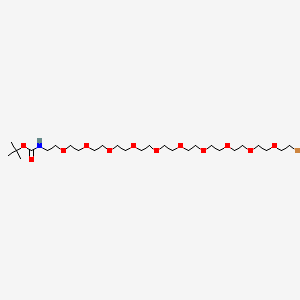
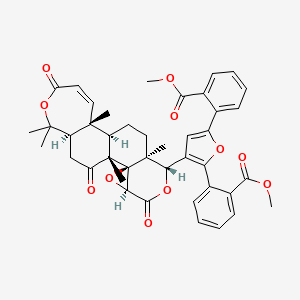
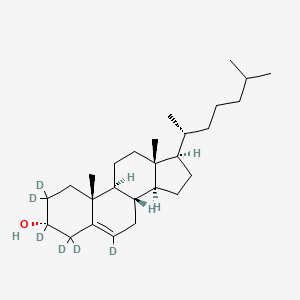
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)

